molecular formula C12H15Cl2N3O B13146149 2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol

2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol

Cat. No.: B13146149
M. Wt: 288.17 g/mol
InChI Key: ZHOUDABZMFERSB-UHFFFAOYSA-N
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Description

2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

One common method involves the reaction of 3-tert-butyl-4,6-dichloropyridine with hydrazine to form the pyrazole ring, followed by the addition of an ethan-1-ol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar compounds to 2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol include other pyrazolopyridines, such as:

Properties

Molecular Formula

C12H15Cl2N3O

Molecular Weight

288.17 g/mol

IUPAC Name

2-(3-tert-butyl-4,6-dichloropyrazolo[3,4-b]pyridin-1-yl)ethanol

InChI

InChI=1S/C12H15Cl2N3O/c1-12(2,3)10-9-7(13)6-8(14)15-11(9)17(16-10)4-5-18/h6,18H,4-5H2,1-3H3

InChI Key

ZHOUDABZMFERSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=CC(=N2)Cl)Cl)CCO

Origin of Product

United States

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